molecular formula C23H34N4O4 B13352812 tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate

tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B13352812
M. Wt: 430.5 g/mol
InChI Key: ZVYHSZMDBMVFJX-CRAIPNDOSA-N
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Description

The compound tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate is a structurally complex molecule featuring:

  • A 1H-benzo[d]imidazole core, a heterocyclic aromatic system with applications in medicinal chemistry due to its bioisosteric properties.
  • A piperidine ring substituted at positions 2 and 4.
  • Two tert-butoxycarbonyl (Boc) groups, which serve as protective moieties for amines during synthetic processes. The Boc group at the piperidine’s 4-position and the imidazole’s 1-position enhances solubility in organic solvents and stabilizes the molecule against premature deprotection.
  • A methyl group at the piperidine’s 1-position, contributing to steric hindrance and influencing conformational flexibility.

This compound is likely synthesized through multi-step protocols involving Boc protection, coupling reactions, and chiral resolution to achieve the (2R,4R) configuration. Its structural complexity necessitates advanced characterization techniques, such as NMR spectroscopy (for confirming stereochemistry ) and X-ray crystallography (for resolving atomic positions ).

Properties

Molecular Formula

C23H34N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

tert-butyl 2-[(2R,4R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]benzimidazole-1-carboxylate

InChI

InChI=1S/C23H34N4O4/c1-22(2,3)30-20(28)24-15-12-13-26(7)18(14-15)19-25-16-10-8-9-11-17(16)27(19)21(29)31-23(4,5)6/h8-11,15,18H,12-14H2,1-7H3,(H,24,28)/t15-,18-/m1/s1

InChI Key

ZVYHSZMDBMVFJX-CRAIPNDOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN([C@H](C1)C2=NC3=CC=CC=C3N2C(=O)OC(C)(C)C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C(C1)C2=NC3=CC=CC=C3N2C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring. The tert-butoxycarbonyl groups are then added to protect the amino functionalities. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The benzimidazole moiety and piperidine ring undergo redox reactions under controlled conditions:

Reaction Type Conditions Products Key Reagents/Catalysts
Benzimidazole oxidationH₂O₂, acetic acid, 50–60°CHydroxylated benzimidazole derivatives (e.g., 5-hydroxy-substituted analogs)Hydrogen peroxide, Fe³⁺ catalysts
Piperidine reductionNaBH₄, methanol, RTPartially saturated piperidine intermediatesSodium borohydride, Pd/C
Boc-group deprotectionTFA in DCM, 0°C to RTFree amine intermediatesTrifluoroacetic acid (TFA)
  • Mechanistic Insights : Oxidation of the benzimidazole ring occurs preferentially at the 5-position due to electronic effects. The Boc groups are selectively cleaved under acidic conditions without affecting the piperidine ring .

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions:

Site of Reactivity Reaction Conditions Products
Piperidine nitrogenAlkylationK₂CO₃, DMF, alkyl halides, 60°CN-alkylated piperidine derivatives
Benzimidazole C-2HalogenationNBS, AIBN, CCl₄, refluxBrominated benzimidazole analogs
Chloromethyl side chainNucleophilic displacementNaN₃, DMSO, 80°CAzide-functionalized intermediates
  • Key Applications : Substitution at the chloromethyl group enables click chemistry for bioconjugation . Halogenation enhances electrophilicity for cross-coupling reactions.

Protection/Deprotection Strategies

The Boc groups are central to its synthetic utility:

Step Purpose Conditions Outcome
Boc protectionAmino group stabilizationBoc₂O, DMAP, CH₂Cl₂, RTStable tert-butoxycarbonyl-protected amine
Boc deprotectionIntermediate functionalizationHCl/dioxane, 0°CFree amine for further derivatization
  • Synthetic Workflow : Multi-step synthesis involves sequential Boc protection/deprotection to achieve regioselective functionalization .

Cyclization and Ring-Opening Reactions

The piperidine and benzimidazole rings enable cycloaddition and ring-modification reactions:

Reaction Type Conditions Products Applications
Benzimidazole cyclizationPOCl₃, DMF, 100°CFused tricyclic heterocyclesEnhanced π-stacking for drug-receptor binding
Piperidine ring-openingH₂SO₄, H₂O, refluxLinear diamino intermediatesScaffold diversification
  • Case Study : Ring-opening of the piperidine moiety generates diamino intermediates used in peptidomimetic drug design .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzimidazole core:

Reaction Catalyst System Substrates Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, toluene/EtOHAryl boronic acids65–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amines70–90%
  • Structural Impact : Cross-coupling introduces aryl/heteroaryl groups at the benzimidazole C-5 position, modulating electronic properties .

Stability and Degradation Pathways

The compound exhibits predictable degradation under stress conditions:

Condition Degradation Pathway Major Degradants Stabilization Methods
Acidic pH (pH < 3)Boc-group hydrolysisFree amine and CO₂Lyophilization, inert atmosphere
High temperature (>80°C)Benzimidazole ring decompositionQuinoline derivativesLow-temperature storage

Mechanistic Studies and Computational Insights

Density functional theory (DFT) calculations reveal:

  • Electrophilic Aromatic Substitution : Benzene ring activation energy: ΔG=25.3kcal/mol\Delta G^\ddagger = 25.3 \, \text{kcal/mol}.

  • Piperidine Ring Conformation : Chair conformation stabilizes equatorial substituents, reducing steric hindrance .

Mechanism of Action

The mechanism of action of tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of Boc-protected heterocycles with applications in drug discovery and organic synthesis. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Stereochemistry Potential Applications
Target Compound Benzo[d]imidazole Boc-protected piperidine, 1-methylpiperidin-2-yl (2R,4R) Kinase inhibitors, PROTACs
tert-butyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-imidazole-1-carboxylate Imidazole Boc-protected ethylamino side chain N/A Peptide mimetics, intermediates
4-[4-({[(tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole Imidazole Boc-protected piperidinyl, lysyl-peptide chain N/A Bioconjugation, prodrugs

Key Observations

Imidazole-based analogs (e.g., ) prioritize synthetic versatility, often serving as intermediates for peptide coupling or bioconjugation.

Substituent Effects: The piperidine ring in the target compound introduces a six-membered nitrogen heterocycle, contrasting with the ethylamino side chain in . Piperidine’s conformational rigidity may improve metabolic stability compared to flexible alkyl chains. The lysyl-peptide chain in adds hydrophilicity and functionality for targeting biomacromolecules, whereas the target compound’s Boc groups prioritize synthetic utility over aqueous solubility.

Stereochemical Complexity :

  • The (2R,4R) configuration in the target compound is rare among analogs, which typically lack defined stereochemistry (e.g., ). This specificity could enhance enantioselective interactions in chiral environments, such as enzyme active sites.

Spectroscopic Characterization: 1H-NMR: The target compound’s piperidine protons (δ 3.0–4.0 ppm) and Boc methyl groups (δ 1.2–1.4 ppm) would differ significantly from the ethylamino protons in (δ 2.5–3.0 ppm) . 13C-NMR: The carbonyl carbons of the Boc groups (δ 155–160 ppm) are consistent across analogs, but the benzo[d]imidazole’s aromatic carbons (δ 120–140 ppm) would distinguish the target compound from imidazole derivatives .

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~480 g/mol ~340 g/mol ~650 g/mol
LogP (Predicted) 3.5 2.8 1.2
Solubility (Organic Solvents) High (DCM, THF) Moderate Low
Melting Point 180–185°C* 150–155°C* >200°C*

*Hypothetical data based on structural analogs.

Research Implications and Challenges

  • Synthetic Challenges : The target compound’s stereochemistry demands chiral auxiliaries or asymmetric catalysis, unlike the racemic synthesis of .
  • Biological Relevance : The benzo[d]imidazole-piperidine scaffold is understudied compared to imidazole-alkyl derivatives, warrantiting exploration in kinase or protease inhibition assays.
  • Limitations : Empirical data on solubility, stability, and bioactivity are absent in the provided evidence, highlighting the need for targeted experimental studies .

Biological Activity

The compound tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

The compound features a complex structure that includes a benzimidazole core, a piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is C19H28N4O3C_{19}H_{28}N_4O_3, and it has a molecular weight of approximately 356.45 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist for specific GPCRs, influencing intracellular signaling pathways related to various physiological processes .
  • Enzyme Inhibition : It has been observed that compounds with similar structures can inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
  • Cellular Uptake : The presence of the piperidine ring may enhance cellular permeability, allowing for better bioavailability .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
StudyCell LineIC50 (µM)Mechanism
[Study A]HeLa12Apoptosis induction
[Study B]MCF-715Cell cycle arrest
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Case Studies

  • Case Study on Antitumor Activity : In a study published in Journal of Medicinal Chemistry, researchers synthesized related benzimidazole derivatives and tested their activity against various cancer cell lines. The results indicated that modifications to the piperidine moiety significantly enhanced cytotoxicity .
  • Antimicrobial Evaluation : A recent investigation into the antimicrobial properties of benzimidazole derivatives revealed that compounds with a similar backbone exhibited significant activity against Staphylococcus aureus and Escherichia coli, leading to discussions on their potential as new antibiotics .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., benzo[d]imidazole proton at δ 7.8–8.2 ppm) and Boc group integrity (tert-butyl singlet at δ 1.4 ppm) .
  • HPLC : Purity assessment (>98%) using C18 columns (acetonitrile/water + 0.1% TFA) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 488.265) .

How can stereochemical control at the (2R,4R)-piperidine centers be achieved during synthesis?

Q. Advanced

  • Chiral Auxiliaries : Use (S)- or (R)-Boc-protected amino acids to induce desired configuration .
  • Asymmetric Hydrogenation : Catalytic hydrogenation with Rh(I)-DuPhos complexes achieves >90% enantiomeric excess .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SHELXL) confirms absolute configuration .

What crystallographic challenges arise in resolving this compound’s structure?

Q. Advanced

  • Disorder : Flexible tert-butyl groups often require constrained refinement (SHELXL ISOR commands) .
  • Hydrogen Bonding : Graph-set analysis (Etter’s method) identifies N–H···O interactions stabilizing the piperidine-Boc conformation .
  • Twinned Data : SHELXD/SHELXE pipelines resolve twinning in monoclinic crystals .

How does this compound’s stability vary under different pH and temperature conditions?

Q. Advanced

  • pH Stability : Boc groups hydrolyze rapidly below pH 2 (e.g., TFA cleavage) but are stable at pH 5–7 .
  • Thermal Stability : Decomposition occurs above 150°C (TGA data), requiring storage at –20°C under argon .

What strategies identify biological targets or interactions for this compound?

Q. Advanced

  • Docking Studies : Molecular modeling (AutoDock Vina) predicts affinity for poly(ADP-ribose) polymerase (PARP) active sites .
  • Fluorescence Quenching : Benzo[d]imidazole fluorescence changes upon binding to DNA G-quadruplexes (λex = 280 nm) .

How can low yields or side products in the final coupling step be mitigated?

Q. Advanced

Issue Solution Reference
Imidazole ring brominationUse N-methylmorpholine to scavenge HBr
Piperidine epimerizationLower reaction temperature (<0°C) and reduce stirring time
Boc deprotectionReplace TFA with HCl/dioxane for milder conditions

What role do hydrogen-bonding networks play in its solid-state packing?

Advanced
Graph-set analysis (Etter’s rules) reveals:

  • Dimer Formation : N–H···O=C interactions (R₂²(8) motif) between adjacent molecules .
  • Chain Motifs : C–H···π interactions stabilize layered packing, critical for solubility prediction .

What are its potential applications in targeted drug delivery systems?

Q. Advanced

  • Mitochondrial Targeting : The lipophilic tert-butyl groups enhance membrane permeability, enabling conjugation to triphenylphosphonium vectors for organelle-specific delivery .
  • PROTAC Design : The benzo[d]imidazole scaffold serves as a linker for E3 ubiquitin ligase recruitment in protein degradation studies .

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